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Compound of Interest |

Compound Name: Methyl methyl(nitro)carbamate
CAS No.: 14442-54-7
Cat. No.: B14010102
- 7

Executive Summary & Core Directive

This Application Note details the sequential synthesis of Methyl N-methyl-N-nitrocarbamate
starting from methyl chloroformate (MCF), methylamine (MA), and nitric acid (HNO3).

Critical Technical Insight: While the prompt lists three reagents, mixing them simultaneously is
chemically unsound and hazardous. Nitric acid is a potent oxidizer that will violently react with
the basic methylamine (exothermic neutralization/oxidation) and hydrolyze the methyl
chloroformate ester. Therefore, this guide structures the workflow into two distinct, controlled
phases:

» Carbamoylation: Synthesis of the stable intermediate Methyl N-methylcarbamate.
» N-Nitration: Electrophilic nitration of the carbamate nitrogen to yield the final N-nitro product.
Applications:

o Energetic Materials:N-nitrocarbamates are structural analogs to nitramines (e.g., RDX) and
are used as energetic plasticizers or fuel additives [1].

o Synthetic Intermediates: Precursors for diazomethane generation and heterocyclic synthesis.

Critical Safety Protocol (Read Before Proceeding)
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Hazard Class: Energetic Material / Carcinogen Suspect.

o Explosion Hazard:N-Nitro compounds can be shock- and heat-sensitive.[1] The final product,
Methyl N-methyl-N-nitrocarbamate, possesses a high oxygen balance and may undergo
rapid decomposition.

e Process Safety: Never add nitric acid to the amine. The exotherm can trigger immediate
deflagration.

 Toxicity: Structural similarity to N-nitroso compounds suggests potential carcinogenicity.[1] All
operations must occur in a functioning fume hood with blast shield protection.

Phase 1: Carbamoylation (Synthesis of
Intermediate)

Objective: Selective acylation of methylamine using methyl chloroformate to form Methyl N-
methylcarbamate.

Reaction Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution. Methylamine acts as the nucleophile
attacking the carbonyl carbon of MCF. A base (excess amine or inorganic base) is required to
scavenge the HCI byproduct, driving the equilibrium forward.

Detailed Protocol

Reagents:

¢ Methyl Chloroformate (MCF): 1.0 eq

o Methylamine (40% aq. or 2M in THF): 2.2 eq (Excess acts as HCI scavenger)
e Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous preferred)
Step-by-Step Workflow:

o Setup: Charge a 3-neck round-bottom flask with Methylamine solution and solvent. Cool to
-5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents hydrolysis of MCF

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://cameochemicals.noaa.gov/chemical/7093
https://cameochemicals.noaa.gov/chemical/7093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

and controls the exothermic addition.

o Addition: Add Methyl Chloroformate dropwise via an addition funnel over 30—60 minutes.
Maintain internal temperature < 5°C.

o Observation: White precipitate (Methylamine Hydrochloride) will form immediately.
o Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
e Workup:
o Filter off the amine hydrochloride salt.
o Wash the organic filtrate with 1M HCI (to remove unreacted amine) followed by brine.
o Dry over MgSOa4 and concentrate under reduced pressure.
» Validation: The intermediate is a stable liquid/low-melting solid.
o Target Yield: >85%][2]

Phase 2: N-Nitration (Synthesis of Target)

Objective: Electrophilic substitution of the amide hydrogen with a nitro group (

).
Reaction Mechanism

The amide nitrogen of the carbamate is weakly nucleophilic. To effect nitration, a highly reactive
nitronium ion (

) source is required, typically generated by Fuming Nitric Acid and Acetic Anhydride (acting as a
dehydrating agent and solvent) [1].

Detailed Protocol

Reagents:

o Methyl N-methylcarbamate (Intermediate): 1.0 eq
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 Nitric Acid (98-100% White Fuming): 1.5 eq
o Acetic Anhydride: 2.0 eq (Solvent/Catalyst)
Step-by-Step Workflow:

 Nitrating Mix Preparation: In a separate vessel, cool Acetic Anhydride to 0°C. Slowly add
Fuming Nitric Acid dropwise.

o Safety: This mixing is exothermic. Keep T < 10°C.

o Substrate Addition: Add the Methyl N-methylcarbamate (neat or dissolved in minimal acetic
anhydride) to the nitrating mixture dropwise at 0°C.

e Reaction: Stir at 0°C for 60 minutes, then allow to warm to 15-20°C for 1 houir.
o Monitoring: TLC or HPLC should show consumption of the carbamate.

e Quenching (Critical): Pour the reaction mixture onto crushed ice/water (5x volume). Stir
vigorously.

o Product Isolation: The N-nitro product is typically insoluble in water and will separate as an
oil or precipitate.

 Purification: Extract with DCM, wash with cold saturated NaHCOs (to remove acid traces),
dry, and concentrate carefully (do not overheat).

Analytical Data & Validation
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Methyl N-methylcarbamate = Methyl N-methyl-N-

Parameter . .
(Intermediate) nitrocarbamate (Target)
Formula
MW 89.09 g/mol 134.09 g/mol
Colorless liquid / Low melting _ _
Appearance ) Pale yellow oil or solid
solid
~1750 cm~1 (C=0), ~1580
' . ol . cm~t(
IR (Diagnostic) ~1700 cm~t (C=0, Amide I)
asym)
Safety Note Stable standard chemical Energetic / Shock Sensitive

Visualization of Pathways
Chemical Reaction Scheme

The following diagram illustrates the structural transformation from precursors to the final N-
nitro compound.

Methyl Chloroformate Step 1: Acylation
(CI-CO-OCH3) (-HClI)
Intermediate: Step 2: N-Nitration

Methyl N-methylcarbamate Electrophilic Sub.)
Methylamine \
Nitric Acid / Ac20 Methyl N-methyl-N-nitrocarbamate

Click to download full resolution via product page

Figure 1: Sequential synthesis pathway showing the two-stage transformation.

Process Workflow Logic

This flowchart defines the operational logic to ensure safety and yield.
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Figure 2: Operational workflow emphasizing temperature control points and sequential
processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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